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Compound of Interest

Compound Name: Fosamprenavir

Cat. No.: B10761361 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the crystallographic studies of

the Human Immunodeficiency Virus Type 1 (HIV-1) protease in complex with amprenavir, the

active form of the prodrug fosamprenavir. Fosamprenavir is rapidly hydrolyzed by cellular

phosphatases in the gut epithelium to amprenavir upon oral administration.[1][2] Therefore,

crystallographic analyses are performed using amprenavir to understand its binding

mechanism to the HIV-1 protease active site.[3][4]

HIV-1 protease is a critical enzyme in the viral life cycle, responsible for cleaving Gag and Gag-

Pol polyproteins into mature, functional proteins and enzymes.[4][5] Amprenavir is a

competitive inhibitor that binds to the active site of the protease, preventing this cleavage and

resulting in the production of immature, non-infectious viral particles.[2][6] Understanding the

precise molecular interactions through X-ray crystallography is fundamental for structure-based

drug design and the development of next-generation inhibitors to combat drug resistance.[5][7]

Quantitative Crystallographic Data
The following tables summarize the key crystallographic data for amprenavir (APV) bound to

wild-type (WT) and mutant HIV-1 protease, providing a basis for comparison and analysis.

Table 1: Crystallographic Data for Amprenavir-Bound HIV-1 Protease Complexes
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PDB ID
Proteas
e
Variant

Resoluti
on (Å)

R-work R-free
Space
Group

Unit
Cell
Dimensi
ons (a,
b, c in
Å)

Referen
ce

1T7J
L63P/V8
2T/I84V

2.20 0.203 0.244
P 21 21
2

59.1,
87.1,
46.5

[8]

3S45*

HIV-2

Wild-

Type

1.51 0.183 0.246 P 21 21 2

31.8,

86.9,

61.2

[9]

Not

Specified

Wild-

Type
1.02 0.13 0.16 P 21 21 2

58.7,

86.8,

46.3

[3]

Not

Specified

V32I

Mutant
1.20 0.15 0.18 P 21 21 2

58.4,

86.7,

46.3

[3]

Not

Specified

I50V

Mutant
1.15 0.15 0.18 P 21 21 2

58.6,

86.8,

46.2

[3]

Not

Specified

I54M

Mutant
1.30 0.15 0.18 P 21 21 2

58.4,

86.7,

46.1

[3]

Not

Specified

I54V

Mutant
1.20 0.14 0.17 P 21 21 2

58.5,

86.8,

46.2

[3]

Not

Specified

I84V

Mutant
1.85 0.20 0.24 P 21 21 2

58.3,

86.6,

46.0

[3]

| Not Specified | L90M Mutant | 1.20 | 0.14 | 0.17 | P 21 21 2 | 58.4, 86.7, 46.2 |[3] |
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*Note: PDB ID 3S45 is for HIV-2 protease, included for comparative purposes.

Experimental Protocols
This section details the generalized methodologies for the expression, purification, and

crystallization of HIV-1 protease in complex with amprenavir for X-ray crystallographic analysis.

Protocol 1: HIV-1 Protease Expression and Purification
This protocol is adapted from established methods for producing recombinant HIV-1 protease

for structural studies.[10]

Gene Expression:

A synthetic gene for HIV-1 protease (e.g., from the HXB2 strain) is often used. To improve

protein stability and prevent autoproteolysis and oxidation, mutations may be introduced,

such as Q7K, L33I, L63I, C67A, and C95A.[10]

The gene is cloned into an appropriate expression vector (e.g., pET series) and

transformed into a suitable Escherichia coli expression host strain, such as BL21-Gold

(DE3)pLysS.[10]

Culture the transformed E. coli in Luria-Bertani (LB) medium containing appropriate

antibiotics at 37°C with shaking.

Induce protein expression with Isopropyl β-D-1-thiogalactopyranoside (IPTG) when the

optical density at 600 nm (OD600) reaches 0.6-0.8. Continue incubation for 3-4 hours.

Harvest the cells by centrifugation. The protease is typically expressed in inclusion bodies.

Purification from Inclusion Bodies:

Resuspend the cell pellet in a lysis buffer and lyse the cells using sonication or a French

press.

Centrifuge the lysate to pellet the inclusion bodies.

Wash the inclusion bodies multiple times to remove cellular debris.
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Solubilize the inclusion bodies in a buffer containing a strong denaturant (e.g., 8 M urea or

6 M guanidine hydrochloride).

Refold the denatured protease by rapid or stepwise dilution into a refolding buffer with an

optimized pH (typically acidic to prevent autolysis) and redox environment.

Purify the refolded, active protease dimer using a combination of chromatography

techniques, such as ion-exchange and size-exclusion chromatography.

Concentrate the purified protein to a suitable concentration for crystallization (e.g., 1-2

mg/mL).[10]

Protocol 2: Crystallization of HIV-1 Protease with
Amprenavir
This protocol outlines the hanging drop vapor diffusion method, a common technique for

protein crystallization.

Complex Formation:

Prior to setting up crystallization trials, incubate the purified HIV-1 protease solution with a

5-fold molar excess of amprenavir (dissolved in a suitable solvent like DMSO).[10] This

ensures the formation of the protease-inhibitor complex.

Crystallization Setup (Hanging Drop Vapor Diffusion):

Prepare a reservoir solution in a 24-well crystallization plate. A typical reservoir solution

contains 0.25 M sodium citrate (pH 6.0), 10% DMSO, and 40-60% saturated ammonium

sulfate.[10]

On a siliconized glass coverslip, mix 1 µL of the protease-amprenavir complex solution

with 1 µL of the reservoir solution to form the "drop".[10]

Invert the coverslip and seal it over the well containing the reservoir solution.

Incubate the plates at a constant temperature, typically 20°C.[10]
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Crystal Growth and Harvesting:

Monitor the drops for crystal growth over several days to weeks. Crystals with typical

dimensions of 0.4 mm x 0.2 mm x 0.3 mm may form.[10]

Once crystals have reached a suitable size, carefully harvest them using a nylon loop.

Protocol 3: X-ray Data Collection and Structure
Determination

Cryoprotection:

Before flash-freezing, briefly soak the harvested crystal in a cryoprotectant solution to

prevent ice crystal formation, which can damage the protein crystal. A common

cryoprotectant is the reservoir solution supplemented with 20-30% glycerol.[10]

Data Collection:

Flash-freeze the cryoprotected crystal in a stream of liquid nitrogen (100 K).[10]

Mount the frozen crystal on a goniometer in an X-ray beamline, typically at a synchrotron

source.[10]

Collect diffraction data by rotating the crystal in the X-ray beam.

Data Processing and Structure Refinement:

Process the collected diffraction images to determine the unit cell parameters, space

group, and reflection intensities using software such as Mosflm or XDS.[10]

Solve the crystal structure using molecular replacement, using a previously determined

HIV-1 protease structure as a search model.

Refine the structural model against the experimental data using software like REFMAC or

Phenix, and perform manual model building in Coot to fit the amprenavir molecule into the

electron density map in the active site.[10]
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Visualizations
Mechanism of Action and Experimental Workflow
The following diagrams illustrate the mechanism of action of fosamprenavir and the

experimental workflow for determining the crystal structure of the amprenavir-protease

complex.
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Caption: Mechanism of action of fosamprenavir.
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Caption: Experimental workflow for HIV-1 protease crystallography.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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